molecular formula C18H12BrN5O3S B4794631 N-(1,3-benzothiazol-2-yl)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-(1,3-benzothiazol-2-yl)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B4794631
M. Wt: 458.3 g/mol
InChI Key: VRPVKXYZJVNSPF-UHFFFAOYSA-N
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Description

“N-(1,3-benzothiazol-2-yl)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide” is a complex organic compound that features a benzothiazole ring, a brominated nitro-pyrazole moiety, and a benzamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzothiazol-2-yl)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Brominated Nitro-Pyrazole: This step involves the bromination of a pyrazole derivative followed by nitration.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the brominated nitro-pyrazole using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring.

    Reduction: The nitro group in the pyrazole moiety can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Amino derivatives of the pyrazole moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules.

Biology

Medicine

Possible use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

Applications in the development of new materials or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of “N-(1,3-benzothiazol-2-yl)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide” would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, inhibiting their activity or altering their function. The benzothiazole ring is known to interact with various biological targets, while the nitro-pyrazole moiety can participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Known for their antimicrobial and anticancer activities.

    Pyrazole Derivatives: Often used in anti-inflammatory and anticancer research.

    Benzamide Derivatives: Commonly found in pharmaceuticals targeting the central nervous system.

Uniqueness

The unique combination of benzothiazole, brominated nitro-pyrazole, and benzamide in a single molecule may offer distinct biological activities and properties not found in simpler analogs.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN5O3S/c19-13-10-23(22-16(13)24(26)27)9-11-4-3-5-12(8-11)17(25)21-18-20-14-6-1-2-7-15(14)28-18/h1-8,10H,9H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPVKXYZJVNSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC(=C3)CN4C=C(C(=N4)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzothiazol-2-yl)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzothiazol-2-yl)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzothiazol-2-yl)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 6
N-(1,3-benzothiazol-2-yl)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

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